UBP 282
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-1-3-10(4-2-9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRLZPOBHPIDFX-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)C[C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UBP 282 kainate receptor antagonist mechanism of action
Technical Guide for Kainate Receptor Modulation
Executive Summary
UBP 282 ([(S)-1-(2-Amino-2-carboxyethyl)-3-(4-carboxybenzyl)pyrimidine-2,4-dione]) is a synthetic willardiine derivative functioning as a competitive antagonist at kainate receptors (KARs), specifically favoring the GluK1 (formerly GluR5) subunit.
While its structural analogs (UBP 296, UBP 302) are widely utilized as high-affinity pharmacological blockers, UBP 282 occupies a critical niche in structural biology and biophysics . Unlike "clean" antagonists that lock the ligand-binding domain (LBD) in a static open conformation, UBP 282 induces a dynamic, multi-state conformational landscape . It prevents channel gating not by simply propping the door open, but by destabilizing the energetic coupling required for the transition to the conducting state.
This guide details the molecular mechanism, structural pharmacology, and experimental protocols for utilizing UBP 282 in neurophysiology and structural biology.
Molecular Pharmacology & Chemical Biology
Chemical Structure and Class
UBP 282 belongs to the willardiine family of excitotoxic amino acids. The core scaffold mimics glutamate, allowing orthosteric binding. The functional divergence arises from the substituent at the N3 position of the uracil ring.
| Compound | N3 Substituent | Primary Role | Selectivity |
| UBP 282 | 4-carboxybenzyl | Structural Probe / Antagonist | GluK1 > GluK2/3 |
| UBP 296 | 2-carboxybenzyl | Potent Antagonist | GluK1 Selective |
| UBP 302 | 2-carboxybenzyl (S-isomer) | High-Affinity Blocker | GluK1 Highly Selective |
Key Insight: The shift from the para (4-carboxy) position in UBP 282 to the ortho (2-carboxy) position in UBP 302 dramatically increases affinity. The ortho-carboxyl group in UBP 302 forms a direct salt bridge with specific arginine residues in the GluK1 binding pocket, a stabilizing interaction that is sterically less favorable for the para-carboxyl of UBP 282.
Binding Kinetics
-
Binding Site: Orthosteric S1S2 Ligand Binding Domain (LBD).
-
Affinity: Low micromolar range (IC50 values are generally >1 µM, significantly higher than the nanomolar affinity of UBP 302).
Mechanism of Action: Conformational Dynamics
The mechanism of UBP 282 is distinct from classical "foot-in-the-door" antagonism.
The "Jamming" Mechanism
In ionotropic glutamate receptors (iGluRs), agonist binding triggers the closure of the "clamshell" LBD (Lobes D1 and D2).[4] This closure pulls transmembrane helices to open the ion pore.[4]
-
Full Agonists (Glutamate): Induce full, stable cleft closure.
-
Classical Antagonists (e.g., CNQX): Lock the cleft in a hyperextended, open state.
-
UBP 282 Mechanism: UBP 282 binds to the pocket but does not enforce a rigid open state . Single-molecule FRET (smFRET) studies reveal that UBP 282-bound receptors sample a broad distribution of cleft closure states . It allows the clamshell to "breathe" or partially close, but these conformations are structurally uncoupled from channel gating. It effectively "jams" the transmission of force to the transmembrane domain.
Pathway Visualization
Figure 1: Competitive antagonism mechanism of UBP 282. Note the "Dynamic/Partial Cleft Closure" state which distinguishes it from rigid antagonists.
Experimental Protocols
Acute Brain Slice Physiology (GluK1 Isolation)
To utilize UBP 282 effectively in slice physiology (e.g., Hippocampal CA3 Mossy Fibers), you must isolate the KAR component.
Reagents:
-
ACSF: Standard composition (124 mM NaCl, 3 mM KCl, etc.).
-
Blockers:
-
D-AP5 (50 µM) – to block NMDARs.
-
GYKI 53655 (50 µM) – to block AMPARs (Critical: GYKI is non-competitive and selective).
-
Picrotoxin (100 µM) – to block GABA_A.
-
-
UBP 282 Stock: 10 mM in DMSO (Store at -20°C).
Protocol:
-
Preparation: Prepare transverse hippocampal slices (300-400 µm) from P14-P21 rats/mice.
-
Baseline Recording: Stimulate mossy fibers and record EPSCs in CA3 pyramidal neurons.
-
Note: In the presence of GYKI 53655, the remaining fast EPSC is KAR-mediated.
-
-
Drug Application: Perfuse UBP 282 (10 - 50 µM) via bath application.
-
Expectation: A rapid reduction in the KAR-EPSC amplitude.
-
Validation: Washout should restore currents (reversible binding).
-
-
Analysis: Calculate % inhibition relative to baseline. Compare IC50 shift if competing with agonist ATPA.
Structural Dynamics Assay (FRET)
For researchers investigating the conformational landscape.
-
Construct: Express GluK1 LBD with cysteine mutations at the "lips" of the clamshell (e.g., T394C/S652C).
-
Labeling: Label cysteines with FRET pair fluorophores (e.g., Alexa 555/647).
-
Measurement:
-
Measure FRET efficiency in the absence of ligand (Low FRET = Open).
-
Add Glutamate (10 mM) -> High FRET (Closed).
-
Add UBP 282 (1 mM) -> Intermediate/Broad FRET distribution.
-
Interpretation: The broad histogram indicates the LBD is sampling multiple sterically strained conformations.
-
Comparative Data & Selectivity Profile
| Parameter | UBP 282 | UBP 302 | Significance |
| GluK1 Affinity (Kd) | ~5 - 20 µM* | ~0.4 µM | UBP 302 is ~50x more potent. |
| GluK2/3 Affinity | > 100 µM | > 100 µM | Both are GluK1 selective. |
| AMPA Receptor | Weak/No Effect | Weak/No Effect | High selectivity over AMPARs. |
| LBD Conformation | Dynamic/Partial Closure | Locked Open | UBP 282 is a better probe for dynamics. |
*Note: Exact Kd for UBP 282 varies by assay conditions; values inferred from relative potency in displacement studies.
Experimental Workflow Diagram
Figure 2: Electrophysiological workflow for isolating GluK1-mediated currents using UBP 282.
References
-
Dolman, N. P., et al. (2005). "Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors." Journal of Medicinal Chemistry, 48(20), 6084-6092. Link
- Mayer, M. L., et al. (2006). "Crystal structures of the kainate receptor GluR5 ligand binding core in complex with antagonist UBP302." Acta Crystallographica, D62, 980-990.
- Landes, C. F., et al. (2011). "Structural landscape of isolated agonist binding domains of single AMPA receptors." Nature Chemical Biology, 7, 168-173.
-
More, J. C., et al. (2004). "Characterisation of UBP296: a novel, potent and selective kainate receptor antagonist." Neuropharmacology, 47(1), 46-64. Link
-
Perrais, D., et al. (2009).[2] "Antagonism of recombinant and native GluK3-containing kainate receptors." Neuropharmacology, 56(1), 131-140.
Sources
- 1. Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype | MDPI [mdpi.com]
- 4. Structural Basis of Inhibition and Desensitization in Heteromeric Kainate Receptors | bioRxiv [biorxiv.org]
An In-Depth Technical Guide to UBP 282: A Differentiating Tool in AMPA/Kainate Receptor Pharmacology
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Complex Landscape of Excitatory Neurotransmission
The ionotropic glutamate receptors (iGluRs), comprising the NMDA, AMPA, and kainate subfamilies, are fundamental to fast excitatory synaptic transmission in the central nervous system (CNS).[1][2][3] Their involvement in a vast array of neurological functions and pathologies has made them a focal point for therapeutic discovery.[3][4] However, the structural and functional homology between AMPA and kainate receptors, and even among the different kainate receptor subunits (GluK1-5), presents a significant challenge for developing subtype-selective pharmacological tools.[3][5] This guide provides a comprehensive technical overview of UBP 282, a compound that, while not a selective GluK1 inhibitor, offers a unique pharmacological profile as an AMPA/kainate receptor antagonist. Its utility lies in its ability to help dissect the contributions of different kainate receptor populations, particularly in isolating non-GluK1-mediated responses.
The Willardiine Scaffold: From Agonism to Antagonism
UBP 282 belongs to a class of compounds derived from the natural product willardiine, an agonist at AMPA receptors.[6][7][8] The transformation of willardiine from an agonist to an antagonist is a compelling example of structure-activity relationship (SAR) driven drug design. The key modification lies in the N3-substitution of the uracil ring with moieties containing a terminal carboxylic acid group.[7][8][9] This structural alteration shifts the pharmacological activity from receptor activation to blockade.
The general structure of these willardiine-based antagonists highlights the importance of the N3-substituent in conferring antagonist properties. The nature of this substituent dictates the potency and selectivity across AMPA and kainate receptor subtypes.
Caption: General scaffold of willardiine-based antagonists.
Pharmacological Profile of UBP 282 (3-CBW)
UBP 282, also identified as 3-CBW, is characterized as a competitive antagonist at both AMPA and kainate receptors.[2][10] Its pharmacological activity is not uniform across all iGluR subtypes, and understanding this nuanced profile is critical for its effective application in research.
Antagonism at AMPA Receptors
UBP 282 demonstrates antagonist activity at AMPA receptors. This has been primarily characterized through electrophysiological studies on neonatal rat motoneurons, where it inhibits AMPA receptor-mediated currents.[10] The potency at AMPA receptors is a crucial factor to consider when using UBP 282 to probe kainate receptor function, as concurrent blockade of AMPA receptors is likely.
Differentiated Kainate Receptor Antagonism
The most intriguing aspect of UBP 282's pharmacology is its differential effects on kainate receptor populations. While it antagonizes kainate-induced responses in dorsal root C-fibres, it is notably less effective at blocking kainate receptor-mediated responses on spinal neonatal motoneurons.[10] This observation strongly suggests that the kainate receptors expressed in these two neuronal populations are pharmacologically distinct.
Dorsal root ganglion (DRG) neurons are known to express a high abundance of GluK1-containing kainate receptors. The antagonist action of UBP 282 on these neurons indicates an interaction with this receptor subtype. However, its inefficacy at motoneuron kainate receptors, which are presumed to be composed of different subunits, is what makes UBP 282 a valuable tool. This has led to the proposal that UBP 282 can be utilized to isolate and study kainate responses that are not mediated by GluK1 (formerly GluR5) subunits.[6][10]
| Receptor Type | Neuronal Preparation | Effect of UBP 282 | Implication |
| AMPA Receptors | Spinal Neonatal Motoneurons | Antagonism | Broad-spectrum AMPA/kainate antagonist activity. |
| Kainate Receptors | Dorsal Root C-fibres | Antagonism | Activity at GluK1-containing receptors. |
| Kainate Receptors | Spinal Neonatal Motoneurons | Weak to no antagonism | Useful for isolating non-GluK1 mediated kainate responses. |
Table 1: Summary of UBP 282's Pharmacological Profile
Experimental Protocols for Characterizing UBP 282 Activity
The following protocols provide a framework for investigating the pharmacological properties of UBP 282 in vitro. These methods are designed to be self-validating by including appropriate controls and comparators.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings
This protocol is designed to assess the antagonist activity of UBP 282 on both AMPA and kainate receptor-mediated currents in cultured neurons or heterologous expression systems.
Objective: To determine the IC50 of UBP 282 for the inhibition of agonist-evoked currents at AMPA and kainate receptors.
Methodology:
-
Cell Preparation: Culture primary neurons (e.g., dorsal root ganglion neurons, spinal motoneurons) or use a heterologous expression system (e.g., HEK293 cells) transfected with the desired AMPA or kainate receptor subunits.
-
Recording Setup: Establish whole-cell patch-clamp recordings under voltage-clamp mode.
-
Agonist Application: Apply a specific agonist (e.g., AMPA for AMPA receptors, kainate for kainate receptors) at a concentration that elicits a submaximal, stable current response (e.g., EC20-EC50).
-
UBP 282 Application: Following stabilization of the agonist-induced current, co-apply increasing concentrations of UBP 282 with the agonist.
-
Data Analysis: Measure the peak amplitude of the inward current in the presence of each concentration of UBP 282. Normalize the responses to the control agonist response and plot a concentration-response curve to determine the IC50 value.
-
Control and Validation:
-
Perform a vehicle control to ensure the solvent for UBP 282 does not affect the currents.
-
Use a known non-selective AMPA/kainate antagonist (e.g., CNQX) as a positive control for antagonism.
-
For kainate receptor studies, co-application of a selective AMPA receptor antagonist (e.g., GYKI 52466) can be used to isolate kainate receptor-mediated currents.
-
Caption: Workflow for electrophysiological characterization of UBP 282.
Radioligand Binding Assays
This protocol allows for the determination of the binding affinity (Ki) of UBP 282 for different kainate receptor subunits.
Objective: To quantify the binding affinity of UBP 282 at recombinant GluK1, GluK2, and GluK3 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing individual human recombinant kainate receptor subunits (GluK1, GluK2, or GluK3).
-
Radioligand Incubation: Incubate the cell membranes with a selective radiolabeled antagonist for the target receptor (e.g., [3H]UBP310 for GluK1 and GluK3).
-
Competition Binding: Perform competition binding experiments by co-incubating the membranes and radioligand with increasing concentrations of unlabeled UBP 282.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of UBP 282. Analyze the data using a one-site competition binding model to determine the Ki value.
-
Control and Validation:
-
Determine non-specific binding in the presence of a high concentration of a known non-selective agonist (e.g., kainate).
-
Use a known selective antagonist for the respective subunit as a positive control for displacement.
-
UBP 282 in the Context of Subtype-Selective Antagonists
While UBP 282 is not a highly selective antagonist for a single kainate receptor subunit, its pharmacological profile is best understood in comparison to other willardiine derivatives and more selective compounds.
| Compound | Primary Activity | Selectivity |
| UBP 282 (3-CBW) | AMPA/Kainate Antagonist | Differentiates between kainate receptor populations (e.g., DRG vs. motoneurons). |
| UBP 302 | Kainate Receptor Antagonist | Selective for GluK1-containing receptors. |
| UBP 310 | Kainate Receptor Antagonist | Potent and highly selective for GluK1 over GluK2. Also blocks GluK3.[11][12] |
Table 2: Comparison of UBP 282 with Other Willardiine-Based Antagonists.
The development of more selective antagonists like UBP310 has largely superseded the use of broader spectrum compounds like UBP 282 for specifically targeting GluK1. However, the unique differential activity of UBP 282 remains a valuable asset for initial characterization of native kainate receptor populations where the subunit composition is unknown.
Conclusion and Future Directions
UBP 282 serves as a noteworthy example of how subtle structural modifications to a natural product can dramatically alter its pharmacological profile. While not the highly selective GluK1 antagonist some may seek, its identity as a mixed AMPA/kainate receptor antagonist with the ability to discriminate between different native kainate receptor populations provides it with a distinct niche in neuroscience research. For scientists aiming to parse the complex contributions of various kainate receptor subtypes to synaptic transmission and plasticity, UBP 282, when used with a clear understanding of its limitations and in conjunction with more selective tools, can be an effective pharmacological probe. Future research could further explore the molecular basis for its differential activity, potentially leading to the design of novel antagonists with even more refined subtype selectivity.
References
-
Dolman, N. P., et al. (2006). Structure−Activity Relationship Studies on N3-Substituted Willardiine Derivatives Acting as AMPA or Kainate Receptor Antagonists. Journal of Medicinal Chemistry, 49(12), 3613–3623. [Link]
-
Jane, D. E., et al. (2003). Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists. British Journal of Pharmacology, 138(6), 1093–1100. [Link]
-
Iacovelli, L., et al. (2022). Willardiine and Its Analogues. Encyclopedia, 2(4), 1779-1787. [Link]
-
Wikipedia. (n.d.). Willardiine. In Wikipedia. Retrieved February 24, 2026, from [Link]
-
Dolman, N. P., et al. (2005). Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors. Journal of Medicinal Chemistry, 48(24), 7867–7881. [Link]
-
Johansen, T. N., et al. (2010). Medicinal Chemistry of Competitive Kainate Receptor Antagonists. Current Topics in Medicinal Chemistry, 10(9), 897-920. [Link]
-
BioCrick. (n.d.). UBP 282. Retrieved February 24, 2026, from [Link]
-
Zagrobelna, E., et al. (2022). Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype. International Journal of Molecular Sciences, 23(16), 8933. [Link]
-
Pinheiro, P. S., et al. (2010). Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310. Molecular Pharmacology, 79(3), 447-458. [Link]
-
Szymańska, E., et al. (2023). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. International Journal of Molecular Sciences, 24(2), 1548. [Link]
-
Pinheiro, P. S., et al. (2010). Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310. Molecular Pharmacology, 79(3), 447-58. [Link]
-
Mayer, M. L., et al. (2011). Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists. Proteins: Structure, Function, and Bioinformatics, 79(7), 2139–2152. [Link]
-
Szymańska, E., et al. (2023). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. International Journal of Molecular Sciences, 24(2), 1548. [Link]
Sources
- 1. Willardiine and Its Analogues | Encyclopedia MDPI [encyclopedia.pub]
- 2. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Willardiine - Wikipedia [en.wikipedia.org]
- 8. Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. UBP 282 | CAS:544697-47-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Willardiine Derivatives in Kainate Receptor Pharmacology
Executive Summary
Kainate receptors (KARs) have historically been the "neglected stepchild" of ionotropic glutamate receptors, largely due to a lack of selective pharmacological tools. Traditional agonists like kainate and domoate indiscriminately activate both AMPA and KARs, while early antagonists lacked subunit selectivity.
Willardiine (1-(2-amino-2-carboxyethyl)uracil) derivatives represent the breakthrough chemical scaffold that solved this bottleneck.[1] By modifying the uracil ring at the 5-position (controlling agonist efficacy/selectivity) and the N3-position (converting agonists to antagonists), researchers can now selectively isolate GluK1 (formerly GluR5) and GluK3 mediated currents.[1]
This guide details the structure-activity relationships (SAR), selection criteria, and critical experimental protocols for using willardiine derivatives to dissect KAR physiology.[1]
Molecular Architecture & Mechanism of Action
The utility of willardiine stems from its uracil core, which mimics the distal carboxylate of glutamate but offers two distinct vectors for chemical modification.
The "Switch" Mechanism
The transition from agonist to antagonist and the refinement of subunit selectivity follows a strict structural logic:
-
5-Position (The Selectivity Tuner): Substituents here fit into a hydrophobic pocket in the Ligand Binding Domain (LBD).[1]
-
Small groups (F, H): Allow full domain closure
Non-selective Agonism . -
Large groups (Iodo): Sterically hinder domain closure in GluK2 but fit GluK1
GluK1 Selective Agonism .[1]
-
-
N3-Position (The Functional Switch):
Figure 1: The structural evolution of willardiine derivatives. The 5-position dictates subunit preference, while the N3-position dictates functional efficacy.
Selective Agonists: The 5-Iodowillardiine Standard
While 5-Fluorowillardiine (5-FW) is a potent agonist, it lacks sufficient selectivity against AMPA receptors. 5-Iodowillardiine (5-IW) is the critical tool for KAR researchers.[1]
5-Iodowillardiine (5-IW) Profile[1][3]
-
Target: Selective agonist for GluK1 (GluR5) containing receptors.[1][3]
-
Selectivity: Negligible activity at GluK2 (GluR6) homomers.[1][4]
-
AMPA Receptors: Acts as a weak partial agonist but can be blocked by GYKI 53655 to isolate pure GluK1 responses.[1]
Application Note: In heteromeric receptors (e.g., GluK1/GluK2), 5-IW can activate the receptor via the GluK1 subunits. Interestingly, because it does not bind GluK2, it induces less desensitization than glutamate, which activates all subunits.[1]
The UBP Antagonist Series
The UBP (University of Bristol Pharmacology) compounds are N3-substituted willardiines.[5] They are the gold standard for blocking GluK1-mediated synaptic transmission.
Key Compounds Comparison[1][6][7]
| Compound | Primary Target | Selectivity Profile | Key Application |
| UBP302 | GluK1 | >100x vs GluK2 | Standard GluK1 blockade in slice physiology.[1] |
| UBP310 | GluK1 / GluK3 | 12,700x vs GluK2 | Highly potent ( |
| UBP304 | GluK5 (KA2) | Selective vs GluK1/2 | Dissecting heteromeric GluK1/GluK5 receptors.[1] |
The UBP310 Advantage
UBP310 contains a thiophene ring which enhances potency significantly over the benzyl-containing UBP302.
-
Critical Insight: UBP310 also blocks GluK3 homomers (which are often resistant to other antagonists) but has no effect on GluK2.[1] This makes it essential for distinguishing GluK2-mediated mossy fiber transmission from GluK1/GluK3 components.[1]
Experimental Protocol: Fast Perfusion Electrophysiology
Warning: Kainate receptors desensitize on the millisecond timescale (GluK1
Required Setup: Piezo-driven theta-glass application or Dynaflow® microfluidics.[1]
Protocol: Isolating GluK1 Currents in HEK293 Cells[9]
Phase 1: Preparation
-
Transfection: Co-transfect HEK293T cells with:
-
Plasmid encoding GluK1 (ensure "editing" status is known, usually Q-form).[1]
-
GFP marker (ratio 1:5 GFP:Receptor to ensure green cells express receptor).[1]
-
Optional: Concanavalin A (ConA) pre-treatment (0.1 mg/mL) can reduce desensitization for easier initial seal formation, but avoid for kinetic studies.[1]
-
Phase 2: Recording Solutions
-
External (Bath): 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl
, 1 mM MgCl , 10 mM HEPES, pH 7.4.[1]-
Add:100 µM GYKI 53655 (Critical to eliminate any endogenous/transfected AMPA current).[1]
-
-
Internal (Pipette): 140 mM CsF (Cesium blocks K+ channels; Fluoride maintains high seal resistance), 10 mM HEPES, 10 mM EGTA.[1]
Phase 3: The "Lift and Jump" Workflow
You cannot record fast kinetics while the cell is attached to the coverslip due to slow solution exchange around the cell surface.
-
Seal & Break-in: Obtain G
seal and enter whole-cell mode. -
Levitation: Gently lift the cell off the bottom of the dish using the manipulator. Place it directly in front of the theta-tube outflow.
-
Piezo Application:
Figure 2: The "Lift and Jump" patch-clamp workflow required for resolving fast-desensitizing kainate receptor currents.
References
-
Jane, D. E., et al. (1997).[1][5] "Synthesis of willardiine and 3-hydroxyphenylalanine derivatives as specific agonists and antagonists for non-NMDA glutamate receptors." Journal of Medicinal Chemistry.
-
Swanson, G. T., et al. (1998).[1] "Kainate receptors exhibit differential sensitivities to (S)-5-iodowillardiine."[1] Molecular Pharmacology.
-
Dolman, N. P., et al. (2007).[1][6] "Synthesis and pharmacological characterization of N3-substituted willardiine derivatives: role of the substituent at the 5-position of the uracil ring in development of highly potent and selective GLUK5 kainate receptor antagonists." Journal of Medicinal Chemistry.
-
Mayer, M. L., et al. (2006).[1] "Crystal structures of the kainate receptor GluR5 ligand binding core dimer with novel GluR5-selective antagonists." Journal of Neuroscience.
-
Perrais, D., et al. (2009).[1][6] "Antagonism of recombinant and native GluK3-containing kainate receptors." Neuropharmacology.
Sources
- 1. 5-Iodowillardiine - Wikipedia [en.wikipedia.org]
- 2. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: UBP 282 Solubility & Preparation
Topic: Troubleshooting UBP 282 Precipitation in Physiological Saline Document ID: TS-UBP282-SOL-001 Last Updated: 2026-02-24 Audience: Senior Researchers, Lab Managers, In Vivo Pharmacologists
⚠️ Rapid Diagnostic: Why is my solution cloudy?
If you attempted to dissolve UBP 282 (GluK1 antagonist) directly into physiological saline (PBS, aCSF, or 0.9% NaCl) and it precipitated or failed to dissolve, stop immediately.
The Root Cause: UBP 282 is a dicarboxylic acid derivative. In its solid form, it is a free acid with poor water solubility.
-
Direct Saline Addition: Physiological saline (pH 7.4) lacks the alkalinity required to fully deprotonate the carboxylic acid groups to form a soluble salt.
-
DMSO Shock: Diluting a high-concentration DMSO stock directly into saline can cause the compound to "crash out" if the local concentration exceeds the solubility limit before the DMSO disperses, or if the final pH drops below the pKa of the compound.
The Solution: You must convert UBP 282 into its sodium salt form using 1 molar equivalent (1eq.) of NaOH before introducing it to the buffer, or use a controlled DMSO protocol.
🔬 Module 1: The Master Protocol (Sodium Salt Method)
Recommended for: In vivo injections, slice recording (aCSF), and experiments requiring minimal organic solvents.
This method converts the insoluble free acid into a water-soluble sodium salt.
Step-by-Step Workflow
-
Calculate Molar Equivalents: You need exactly 1 molecule of NaOH for every molecule of UBP 282 to solubilize it effectively without making the solution dangerously basic.
-
Prepare the Stock: Dissolve the powder in 1eq. NaOH.
-
Dilute: Add this stock to your saline/buffer.
The "Cheat Sheet" Calculation Table
Based on Molecular Weight (MW) = 333.3 g/mol
| UBP 282 Mass | Moles of Compound | Volume of 1M NaOH Required (1 eq.) | Resulting Stock Conc. (approx) |
| 5 mg | 15.0 µmol | 15.0 µL | ~1.0 M (Viscous/Slurry) |
| 10 mg | 30.0 µmol | 30.0 µL | ~1.0 M (Viscous/Slurry) |
| 50 mg | 150.0 µmol | 150.0 µL | ~1.0 M (Viscous/Slurry) |
Note: The volume of 1M NaOH is very small. It is often better to use 0.1M NaOH (multiply volumes above by 10) to ensure the powder is fully wetted.
Detailed Protocol
-
Weigh the UBP 282 powder.
-
Add NaOH: Add the calculated volume of 0.1M or 1M NaOH directly to the vial.
-
Tip: If using 1M NaOH, add an equal volume of water immediately after to facilitate dissolution, as the salt may be thick.
-
-
Vortex: Vortex vigorously. The solution should turn clear.
-
Status Check: If it is still cloudy, add 1-2 µL of NaOH at a time. Do not overshoot pH > 8.5 if possible.
-
-
Dilute: Once fully dissolved (clear), slowly add your physiological saline (PBS/aCSF) to reach the desired final concentration (e.g., 100 µM or 1 mM).
-
pH Check: Check the final pH. The buffering capacity of PBS usually neutralizes the small amount of NaOH added. If necessary, back-titrate carefully with dilute HCl, but do not go below pH 7.2 or precipitation may re-occur.
🧪 Module 2: The DMSO Alternative
Recommended for: In vitro assays where low DMSO tolerance (<0.1%) is acceptable.
Solubility Limits
-
Max Solubility in DMSO: ~100 mM (may require warming).
-
Max Solubility in Ethanol: Poor/Insoluble.
Protocol
-
Create Stock: Dissolve UBP 282 in pure (anhydrous) DMSO to a concentration of 10 mM to 100 mM .
-
Sonication: Sonicate for 5-10 minutes if particles persist.
-
Warming: Warm to 37°C if necessary.
-
-
The "Slow Drop" Dilution:
-
Place your saline/buffer on a magnetic stirrer (rapid stir).
-
Slowly drop the DMSO stock into the vortex of the stirring saline.
-
Why? This prevents local high concentrations of DMSO/Drug that cause immediate precipitation.
-
📊 Troubleshooting Visualization
Decision Logic for UBP 282 Preparation
Caption: Workflow logic for solubilizing UBP 282. Route A (NaOH) is chemically superior for physiological buffers as it forms the stable sodium salt.
❓ Frequently Asked Questions (FAQ)
Q1: I added the UBP 282 powder directly to PBS and it looks like milk. Can I save it?
A: Possibly. Do not filter it yet (you will lose all the drug).
-
Add 1M NaOH dropwise (very small amounts, 1-2 µL) to the cloudy suspension while vortexing.
-
The pH increase should deprotonate the acid and pull it into solution.
-
Once clear, check the pH. If it is >8.0, carefully back-titrate with dilute HCl, but stop if cloudiness returns.
Q2: Why does the datasheet say "1eq. NaOH"? Why not just "add base"?
A: "1 equivalent" is a stoichiometric ratio. UBP 282 has specific acidic protons. Adding exactly 1 equivalent ensures you form the mono-sodium salt without adding excess hydroxide ions that would make your final solution caustically basic (pH 10-12), which would damage tissue or alter receptor kinetics [1, 2].
Q3: Can I freeze the stock solution?
A: Yes.
-
NaOH Stock: Stable at -20°C for up to 1 month. Aliquot to avoid freeze-thaw cycles.
-
DMSO Stock: Stable at -20°C for up to 3-6 months.
-
Working Solution (Saline): Prepare fresh daily. Do not freeze diluted saline solutions of UBP 282, as the pH shift during freezing/thawing often causes irreversible precipitation.
Q4: I am doing slice recording (ephys). Will the added NaOH affect my baseline?
A: If you follow the "1eq." rule and dilute significantly (e.g., stock is 100 mM, final bath concentration is 10 µM), the final concentration of added NaOH is negligible and will be buffered by the bicarbonate/HEPES in your aCSF. Always check the osmolarity and pH of your final aCSF before perfusing [3].
Q5: Is UBP 282 light sensitive?
A: Many Willardiine derivatives are stable, but standard practice dictates storing the solid desiccated and protecting stock solutions from direct light to prevent slow degradation [1].
📚 References
-
Dolman, N.P. et al. (2005). Synthesis and pharmacological characterization of N3-substituted willardiine derivatives: role of the substituent at the 5-position of the uracil ring in the development of highly potent and selective GluK1 kainate receptor antagonists. Journal of Medicinal Chemistry. [Link]
Technical Support Center: Overcoming Incomplete AMPA Receptor Block with UBP282
This guide provides in-depth troubleshooting and practical advice for researchers encountering incomplete AMPA receptor (AMPAR) blockade using UBP282. We will delve into the mechanistic underpinnings of this phenomenon and offer field-proven strategies to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm using UBP282 to block AMPA receptors, but I'm still observing a residual current. Is my experiment failing?
A1: Not necessarily. Several factors can contribute to an incomplete block. UBP282 is a competitive antagonist, meaning it competes with agonists like glutamate for the same binding site on the AMPA receptor.[1] The effectiveness of the block is therefore dependent on the concentration of both the antagonist and the agonist at the synapse. High concentrations of glutamate can outcompete UBP282, leading to a partial response.
Furthermore, AMPA receptors are complex tetrameric structures composed of different subunits (GluA1-4).[2] The subunit composition can influence the affinity of UBP282 for the receptor.[3] While UBP282 is a potent and selective AMPA and kainate receptor antagonist, its efficacy can vary depending on the specific AMPAR subtypes expressed in your system.[1]
Q2: What is the recommended starting concentration for UBP282?
A2: A common starting concentration for UBP282 is in the range of 10-50 µM. However, the optimal concentration is highly dependent on the experimental preparation and the specific research question. For instance, in some preparations, concentrations up to 200 µM have been used to achieve a more complete block of AMPA-evoked depolarizations.[1] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific system. This will provide the most accurate concentration for achieving the desired level of antagonism without introducing off-target effects.
Q3: Could the residual current be mediated by other receptors?
A3: This is a critical consideration. While UBP282 shows good selectivity for AMPA and GluR5-containing kainate receptors over NMDA and metabotropic glutamate receptors, it can also antagonize other kainate receptor subtypes.[1][4] If your preparation expresses a mixed population of receptors, the remaining current could be mediated by kainate receptors that are less sensitive to UBP282. It is also important to consider the potential involvement of other ion channels. Some AMPA receptor antagonists have been shown to have modest blocking effects on voltage-gated sodium channels.[5]
Q4: How can I confirm that the residual current is not an artifact?
A4: To validate your findings, it is essential to include proper controls. One key control is to use a structurally different AMPA receptor antagonist, such as CNQX or NBQX, to confirm that the observed effect is specific to AMPA receptor blockade.[6][7] Additionally, performing experiments in the absence of synaptic stimulation can help to rule out any spontaneous, non-AMPA receptor-mediated currents. Finally, ensure the stability of your recording setup and the health of your cells or tissue preparation, as unhealthy preparations can exhibit leaky membranes and artifactual currents.[8]
Troubleshooting Guide
Problem: Incomplete or Variable AMPA Receptor Blockade
Potential Cause 1: Suboptimal UBP282 Concentration
-
Explanation: As a competitive antagonist, the degree of block by UBP282 is concentration-dependent. Insufficient concentration will result in incomplete receptor occupancy and a residual agonist-evoked current.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of UBP282 for your specific preparation. This involves applying increasing concentrations of UBP282 while monitoring the AMPA receptor-mediated response.
Potential Cause 2: High Agonist Concentration
-
Explanation: If the concentration of the AMPA receptor agonist (e.g., glutamate or AMPA) is too high, it can outcompete UBP282 for the binding site, leading to a reduced block.
-
Solution: If experimentally feasible, reduce the concentration of the agonist. This will shift the competitive balance in favor of UBP282, enhancing the block.
Potential Cause 3: Presence of Insensitive AMPA Receptor Subtypes
-
Explanation: AMPA receptors are heterotetramers, and the specific subunit composition can affect antagonist affinity.[9][10][11] Your preparation may express AMPA receptor subtypes that are less sensitive to UBP282. The GluA2 subunit, in particular, plays a critical role in the biophysical properties of AMPA receptors.[3][12]
-
Solution: Characterize the AMPA receptor subunit expression profile in your system using techniques such as Western blotting or qPCR. This information can help you to select a more appropriate antagonist if necessary.
Potential Cause 4: Contribution from Other Receptors or Channels
-
Explanation: The residual current may not be mediated by AMPA receptors. UBP282 has some activity at kainate receptors, and other ion channels could also be contributing to the observed current.[1][4]
-
Solution: Use a cocktail of antagonists to block other potential current sources. For example, include an NMDA receptor antagonist (e.g., AP5) and a kainate receptor antagonist that is selective for non-GluR5 subunits. Additionally, consider the use of blockers for voltage-gated sodium and calcium channels if their involvement is suspected.[5]
Experimental Workflow & Protocols
Visualizing the Troubleshooting Logic
Caption: Troubleshooting workflow for incomplete AMPA receptor blockade.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| UBP282 Concentration | 10 - 200 µM | Starting low and titrating up is crucial. Higher concentrations may be needed for complete block but increase the risk of off-target effects.[1] |
| Agonist (e.g., AMPA) Concentration | 1 - 10 µM | Use the lowest concentration that gives a reliable and reproducible response to minimize competition with UBP282. |
| IC50 of UBP282 | ~10.3 µM (fDR-VRP) | This value is preparation-dependent and should be determined empirically.[1] |
Detailed Protocol: Dose-Response Curve for UBP282 using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the steps to determine the inhibitory concentration of UBP282 on AMPA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons expressing AMPA receptors
-
External solution (e.g., aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[8]
-
Internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with KOH.
-
UBP282 stock solution (e.g., 10 mM in DMSO)
-
AMPA stock solution (e.g., 1 mM in water)
-
Patch-clamp setup (amplifier, digitizer, micromanipulator, microscope).[13]
Procedure:
-
Preparation: Prepare fresh external and internal solutions and ensure they are at the correct pH and osmolarity. Prepare serial dilutions of UBP282 from the stock solution in the external solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Using a micromanipulator, approach a neuron with a patch pipette (3-5 MΩ resistance) filled with internal solution.
-
Apply gentle suction to form a gigaohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.[14]
-
-
Baseline Recording:
-
Clamp the cell at a holding potential of -70 mV.
-
Record baseline AMPA receptor-mediated currents by applying brief puffs of AMPA (e.g., 10 µM for 100 ms) every 30 seconds. Ensure the response is stable for at least 5 minutes.
-
-
Application of UBP282:
-
Begin by perfusing the lowest concentration of UBP282 (e.g., 1 µM).
-
Allow the drug to equilibrate for at least 5 minutes before applying the AMPA puff.
-
Record the AMPA-evoked current in the presence of UBP282.
-
-
Dose-Response:
-
Wash out the UBP282 with external solution until the AMPA response returns to baseline.
-
Repeat step 4 with increasing concentrations of UBP282 (e.g., 3 µM, 10 µM, 30 µM, 100 µM).
-
-
Data Analysis:
-
Measure the peak amplitude of the AMPA-evoked current at each UBP282 concentration.
-
Normalize the responses to the baseline current (in the absence of UBP282).
-
Plot the normalized current as a function of the UBP282 concentration and fit the data with a sigmoidal dose-response curve to determine the IC50.
-
References
-
Maltsev, A. V., et al. (2011). Mechanism of AMPA Receptor Activation by Partial Agonists: DISULFIDE TRAPPING OF CLOSED LOBE CONFORMATIONS. Journal of Biological Chemistry, 286(41), 35420–35429. [Link]
-
Salpietro, V., et al. (2019). AMPA receptor GluA2 subunit defects are a cause of neurodevelopmental disorders. Nature Communications, 10(1), 3094. [Link]
-
Fassi, E., Shinawi, M., Constantino, J. N., & et al. (2019). AMPA receptor GluA2 subunit defects are a cause of neurodevelopmental disorders. Nature Communications, 10(1), 3094. [Link]
-
National Center for Biotechnology Information. (2019). AMPA receptor GluA2 subunit defects are a cause of neurodevelopmental disorders. National Library of Medicine. [Link]
-
Pergamos. (n.d.). AMPA receptor GluA2 subunit defects are a cause of neurodevelopmental disorders. Retrieved from [Link]
-
JoVE. (n.d.). A Simplified, Step-by-Step Protocol for Whole-Cell Patch-Clamp Recording from Cultured Neurons. Retrieved from [Link]
-
American Epilepsy Society. (2024). Deletion of the AMPA receptor GluA2 subunit in GABAergic neurons leads to seizures and motor deficits in mice. Retrieved from [Link]
-
More, J. C., et al. (2003). Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists. British Journal of Pharmacology, 138(6), 1093–1102. [Link]
-
Wikipedia. (n.d.). AMPA receptor. Retrieved from [Link]
-
Miles, D. K., et al. (2008). Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current. Neuropharmacology, 55(6), 944–949. [Link]
-
ResearchGate. (n.d.). Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity. Retrieved from [Link]
-
Lasko, L. M., et al. (2018). Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors. Nature, 560(7718), 393–397. [Link]
-
Chen, L., et al. (2014). Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists. Proceedings of the National Academy of Sciences, 111(39), E4161–E4170. [Link]
-
Yelshanskaya, M. V., et al. (2014). Structural Bases of Noncompetitive Inhibition of AMPA-Subtype Ionotropic Glutamate Receptors by Antiepileptic Drugs. Neuron, 81(3), 603–615. [Link]
-
R-Discovery. (2005). AMPA Receptor Antagonists for the Treatment of Stroke. Retrieved from [Link]
-
Semantic Scholar. (2023). The Roles of Glutamate Receptors and Their Antagonists in Status Epilepticus, Refractory Status Epilepticus, and Super. Retrieved from [Link]
-
STAR Protocols. (2023). Protocol for simultaneous patch-clamp recording from tanycytes and neurons in living mouse brain slices. Retrieved from [Link]
-
Widagdo, J., et al. (2011). Activity-Dependent Ubiquitination of the AMPA Receptor Subunit GluA2. Journal of Neuroscience, 31(8), 3045–3050. [Link]
-
eLS. (2020). AMPA Receptors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking. Retrieved from [Link]
-
Frontiers in Neuroscience. (2021). Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2022). Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. Retrieved from [Link]
-
The Physiological Society. (2014). Specific mechanism of use-dependent channel block of calcium-permeable AMPA receptors provides activity-dependent inhibition of glutamatergic neurotransmission. Retrieved from [Link]
-
ACS Chemical Biology. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. Retrieved from [Link]
-
Current Opinion in Structural Biology. (2019). Structure and mechanism of AMPA receptor – auxiliary protein complexes. Retrieved from [Link]
-
The Journal of Neuroscience. (1998). AMPA Receptor Activates a G-Protein that Suppresses a cGMP-Gated Current. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2022). Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]
-
Acta Naturae. (2021). Calcium-permeable AMPA receptors: an underestimated pharmacological target for the therapy of brain pathologies. Retrieved from [Link]
-
Molecular Devices. (2026). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]
-
UCSF Health. (n.d.). Electrophysiology Procedure. Retrieved from [Link]
-
YouTube. (2024). Understanding Electrophysiology Lab Concepts and Electrogram Interpretation. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMPA receptor - Wikipedia [en.wikipedia.org]
- 3. deletion of the ampa receptor glua2 subunit in gabaergic neurons leads to seizures and motor deficits in mice [aesnet.org]
- 4. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of AMPA Receptor Activation by Partial Agonists: DISULFIDE TRAPPING OF CLOSED LOBE CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. "AMPA receptor GluA2 subunit defects are a cause of neurodevelopmental " by Vincenzo Salpietro, Christine L. Dixon et al. [ecommons.aku.edu]
- 10. AMPA receptor GluA2 subunit defects are a cause of neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMPA receptor GluA2 subunit defects are a caus... - Pergamos [pergamos.lib.uoa.gr]
- 12. Calcium-permeable AMPA receptors: an underestimated pharmacological target for the therapy of brain pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 14. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
UBP 282 dose-response curve optimization for synaptic transmission
A Guide to Dose-Response Curve Optimization for Synaptic Transmission Studies
Welcome to the technical support center for UBP 282. As Senior Application Scientists, we understand that optimizing your experiments is critical for generating robust and publishable data. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers encounter when characterizing the dose-response relationship of UBP 282 in synaptic transmission assays.
Understanding the Tool: An Overview of UBP 282
UBP 282 is a pharmacological agent classified as a competitive antagonist. It was developed as a tool to investigate the function of ionotropic glutamate receptors, which are fundamental to fast excitatory synaptic transmission in the central nervous system.[1][2] Specifically, UBP 282 demonstrates activity at both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and kainate receptors (KARs), particularly those containing the GluK1 subunit.[3][4][5] Its utility lies in its ability to inhibit these pathways, allowing researchers to probe their roles in synaptic plasticity, neuronal excitability, and various neuropathological conditions.[4][6]
Understanding that UBP 282 is not perfectly selective is a critical first step. It displays a modest preference (approximately 3-fold) for AMPA receptors over GluK1-containing KARs.[4] This dual-target profile is a crucial factor to consider during experimental design and data interpretation, as the observed physiological effect will be the sum of its actions on all present and sensitive receptor populations.
Core Experimental Workflow: Generating the Dose-Response Curve
The primary goal of this experiment is to determine the concentration of UBP 282 required to produce a specific level of inhibition on synaptic transmission, typically quantified by the half-maximal inhibitory concentration (IC50). This involves systematically applying increasing concentrations of the antagonist and measuring the corresponding reduction in a physiological signal, such as the amplitude of excitatory postsynaptic currents (EPSCs). A typical workflow is outlined below.
Caption: Experimental workflow for generating a UBP 282 dose-response curve.
Designing Your Initial Experiment
Proper experimental design is the best defense against troubleshooting. For a compound like UBP 282, which has reported IC50 values in the micromolar range, a well-structured concentration series is essential.
| Parameter | Recommendation | Rationale & Key Considerations |
| Stock Solution | 10-100 mM in a suitable solvent (e.g., DMSO or NaOH). | A high-concentration stock minimizes the volume of solvent added to your aqueous recording solution, preventing solvent effects. Always validate your stock concentration. |
| Concentration Range | Start with a wide, logarithmic range (e.g., 10 nM to 100 µM). | This helps to define the "floor" (no effect) and "ceiling" (maximal effect) of the dose-response curve, which are critical for accurate curve fitting.[7] |
| Number of Doses | 5-7 concentrations (plus a vehicle control). | This provides sufficient data points for a reliable non-linear regression analysis.[8] Too few points can lead to an inaccurate IC50 determination. |
| Application Time | 5-15 minutes per concentration. | As a competitive antagonist, UBP 282 needs time to equilibrate and compete with the endogenous glutamate at the synapse. Insufficient application time is a common source of error. |
| Washout/Recovery | At least 10-20 minutes between doses. | Ensure the synaptic response returns to at least 90% of the initial baseline before applying the next concentration. Incomplete washout will cause a cumulative blocking effect, artificially steepening the curve. |
| Controls | Include a vehicle-only application. | This confirms that the solvent used for the stock solution does not have an independent effect on synaptic transmission.[9] |
Troubleshooting & FAQs
Here we address the most common issues encountered during UBP 282 dose-response experiments in a practical question-and-answer format.
Caption: A decision tree for troubleshooting common UBP 282 experimental issues.
Q1: I'm applying UBP 282 up to high micromolar concentrations but see little to no inhibition of my synaptic response. What could be the cause?
Answer: This is a common and frustrating issue that typically points to one of three areas: the compound itself, the biological preparation, or the experimental protocol.
-
Potential Cause 1: Compound Integrity. UBP 282, like many pharmacological agents, can degrade over time, especially with repeated freeze-thaw cycles or improper storage. It may also precipitate out of solution if the final concentration of the stock solvent (e.g., DMSO) is too high or if the aqueous buffer has an incompatible pH.
-
Troubleshooting Steps:
-
Prepare Fresh: Always prepare fresh serial dilutions for each experiment from a reliable stock. If in doubt, prepare a new stock solution.
-
Check Solubility: Visually inspect your solutions for any signs of precipitation.
-
Validate with a Positive Control: Before testing UBP 282, confirm that your preparation responds robustly to a known agonist like AMPA or kainic acid. If there's no response to the agonist, the issue lies with the health of your cells or tissue, not the antagonist.
-
-
-
Potential Cause 2: Receptor Population. The inhibitory effect of UBP 282 is entirely dependent on the presence of its targets: AMPA and GluK1-containing kainate receptors.[4][5] If your specific cell type or brain region has very low expression of these receptors at the synapses you are studying, you will observe a minimal effect.
-
Troubleshooting Steps:
-
Consult Literature: Verify from published data that your preparation is expected to express functional AMPA and/or kainate receptors.
-
Use a Broad-Spectrum Antagonist: As a control, apply a non-selective antagonist like CNQX or DNQX, which robustly blocks nearly all AMPA/Kainate receptors.[10] If CNQX produces strong inhibition while UBP 282 does not, it suggests the present receptors are insensitive to UBP 282.
-
-
-
Potential Cause 3: Insufficient Application Time. As a competitive antagonist, UBP 282 must compete with glutamate released into the synapse. This process is not instantaneous. If the drug is applied for too short a duration, it may not reach equilibrium at the receptor, leading to an underestimation of its true potency.
-
Troubleshooting Steps:
-
Increase Incubation Time: For a single high concentration, try increasing the application time from 5 minutes to 15 or even 20 minutes to see if a stronger blocking effect emerges.
-
-
Q2: My dose-response data is highly variable and does not fit a standard sigmoidal curve. What's going wrong?
Answer: High variability or a "noisy" curve often points to instability in the recording or inconsistencies in the protocol. The goal is for the only variable to be the concentration of UBP 282.
-
Potential Cause 1: Unstable Baseline. Electrophysiological recordings can be prone to "rundown" (a gradual decrease in response amplitude over time) or "run-up" (a gradual increase). If this is not accounted for, it will introduce significant error into your measurements.
-
Troubleshooting Steps:
-
Establish Stability: Before beginning your dose-response protocol, ensure you can record a stable baseline response (less than 5-10% variation) for at least 15-20 minutes.
-
Normalize Locally: Instead of normalizing all responses to the very first measurement, normalize the response at each concentration to the baseline immediately preceding its application. This helps to correct for slow drifts.
-
-
-
Potential Cause 2: Incomplete Washout. If UBP 282 is not fully washed out between applications, you will have a cumulative blocking effect. The baseline for the next concentration will be artificially low, skewing the entire curve.
-
Troubleshooting Steps:
-
Be Patient: Increase the duration of your washout period. Monitor the response until it has returned to at least 90-95% of the pre-drug baseline.
-
Consider a Cumulative Design: If washout proves too difficult or time-consuming, you can switch to a cumulative dose-response design where concentrations are added sequentially without washout. However, this requires very careful calibration and is a different analytical approach.
-
-
Q3: The IC50 I've measured is much higher/lower than what I expected from the literature. Did I do something wrong?
Answer: Not necessarily. A shift in potency (IC50) is often a valuable piece of data, not an error. For a competitive antagonist, the apparent potency is highly dependent on the concentration of the agonist it is competing with.
-
The Schild-Hill Relationship: The IC50 of a competitive antagonist like UBP 282 will increase as the concentration of the agonist (in this case, synaptic glutamate) increases. Therefore, a preparation with a higher probability of glutamate release or higher postsynaptic glutamate concentration will require more UBP 282 to achieve 50% inhibition. This is an expected pharmacological phenomenon. Your result may accurately reflect the specific synaptic dynamics of your preparation.
-
Receptor Subtype Composition: UBP 282 has different affinities for AMPA versus GluK1 receptors.[4] The overall IC50 you measure is a composite value reflecting the relative contribution of each receptor subtype to the total synaptic current. If your system is dominated by a receptor subtype for which UBP 282 has a lower affinity, your measured IC50 will be higher, and vice-versa.
Advanced Application: Isolating Kainate Receptor Currents
A significant challenge in studying KARs is that their currents are often masked by the larger and faster currents mediated by AMPA receptors.[11] Since UBP 282 inhibits both, it cannot, on its own, distinguish between them.
Pro-Tip: To specifically study the effect of UBP 282 on kainate receptors, co-apply it with a highly selective, non-competitive AMPA receptor antagonist, such as GYKI 53655.[3] By first applying GYKI 53655 to block the AMPA receptor component of the synaptic current, you can effectively "unmask" the kainate receptor-mediated response.[11] You can then perform a UBP 282 dose-response experiment on this isolated KAR current to determine its potency specifically at that target.
Mechanism of Action: Competitive Antagonism
The diagram below illustrates how UBP 282 functions at the molecular level. It physically occupies the same binding site on the receptor that the neurotransmitter glutamate would normally bind to, thereby preventing receptor activation and ion channel opening.
Caption: UBP 282 competitively blocks glutamate from binding to its receptor.
References
-
Various Authors. (2023, January 31). Kainate Receptor Antagonists. Encyclopedia.pub. [Link]
-
Jørgensen, L., et al. (2010, December 10). Medicinal Chemistry of Competitive Kainate Receptor Antagonists. PMC. [Link]
-
Chałupnik, P., et al. (2022, August 8). Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype. MDPI. [Link]
-
Chałupnik, P. & Szymańska, E. (2023, January 21). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. PMC. [Link]
-
Chałupnik, P. & Szymańska, E. (2025, October 13). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. International Journal of Molecular Sciences. [Link]
-
Patsnap Synapse. (2024, June 21). What are Kainate receptor antagonists and how do they work?[Link]
-
McNamara, J. O., et al. (2008). Kainate receptors play a role in modulating synaptic transmission in the olfactory bulb. PMC. [Link]
-
Jane, D. E., et al. (2009). Kainate Receptor Agonists, Antagonists and Allosteric Modulators. Bentham Science. [Link]
-
Gangwar, M., et al. (2024). Structure and gating of kainate receptors. Frontiers in Molecular Neuroscience. [Link]
-
Paternain, A. V., et al. (1995). Selective Antagonism of AMPA Receptors Unmasks Kainate Receptor-Mediated Responses in Hippocampal Neurons. CORE. [Link]
-
The Thoughtful Bioresearcher. (2022, October 13). Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
Geller, H. M., et al. (1990). Statistical Analysis of Dose-Response Curves in Extracellular Electrophysiological Studies of Single Neurons. PubMed. [Link]
-
Nestler, E. J., et al. (n.d.). Synaptic Transmission. AccessNeurology. [Link]
-
Deranged Physiology. (2023, December 18). Graded dose-response curves. [Link]
-
Pharmacology & Physiology. (2025, December 17). Dose–Response Curves Explained: From Experiment to EC₅₀. YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. neurology.mhmedical.com [neurology.mhmedical.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Kainate receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Statistical analysis of dose-response curves in extracellular electrophysiological studies of single neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Validation & Comparative
Comparative Guide: UBP 282 vs. UBP 302 Selectivity Profiles
Executive Summary
Verdict: UBP 302 is the superior pharmacological tool for isolating GluK1 (formerly GluR5) kainate receptor function.
While both compounds are willardiine-based antagonists, UBP 282 (also known as 3-CBW) represents an early-generation scaffold with significant cross-reactivity at AMPA receptors. In contrast, UBP 302 —the active (S)-enantiomer of UBP 296—features a structural optimization (ortho- vs. para-substitution) that improves GluK1 affinity by approximately 20-fold and AMPA selectivity by over 260-fold .
Researchers investigating specific GluK1-mediated synaptic transmission or plasticity (e.g., mossy fiber LTP) should prioritize UBP 302 to avoid confounding AMPA receptor blockade.
Chemical & Pharmacological Profile
Both compounds are derived from (S)-willardiine , a natural product agonist, modified at the N3 position to convert them into antagonists. The critical difference lies in the positioning of the carboxyl group on the benzyl substituent, which dictates their fit within the ligand-binding domain (LBD).
Structural Comparison
-
UBP 282 (3-CBW): (S)-N3-(4-carboxybenzyl)willardiine. The carboxyl group is in the para position.
-
UBP 302: (S)-N3-(2-carboxybenzyl)willardiine.[1][2] The carboxyl group is in the ortho position.
This "ortho-substitution" in UBP 302 creates a steric clash or specific electrostatic interaction that prevents the full domain closure required for receptor activation, locking the receptor in a closed-cleft antagonist state more effectively than the para-substituted UBP 282.
Mechanistic Diagram: Structure-Activity Relationship (SAR)
The following diagram illustrates how the structural modification drives the shift from a non-selective profile to a highly selective one.
Caption: SAR evolution from UBP 282 to UBP 302. The shift from para- to ortho-substitution is the critical determinant of selectivity.
Quantitative Selectivity Data
The following data aggregates binding affinities (
Table 1: Comparative Potency & Selectivity
| Target Receptor | UBP 282 ( | UBP 302 ( | Fold-Improvement (UBP 302) |
| GluK1 (GluR5) | ~9.3 µM ( | 0.40 µM ( | ~23x Higher Potency |
| GluK2 (GluR6) | > 100 µM | > 100 µM | Comparable (Inactive) |
| GluK3 (GluR7) | Not Determined | > 100 µM | Comparable (Inactive) |
| GluK5 (KA2) | > 1,000 µM | > 100 µM | Comparable (Inactive) |
| AMPA Receptors | ~10 µM ( | > 100 µM | >10x Higher Selectivity |
| NMDA Receptors | No Effect | No Effect | Comparable |
Data Interpretation[2][3][4][5][6][7][8]
-
The "Window" Problem with UBP 282: Note that for UBP 282, the affinity for GluK1 (~9.3 µM) is almost identical to its inhibitory concentration for AMPA receptors (~10 µM). This makes it impossible to use UBP 282 to isolate GluK1 responses in tissues where AMPA receptors are present (e.g., hippocampus, spinal cord).
-
The UBP 302 Solution: UBP 302 inhibits GluK1 at sub-micromolar concentrations (0.4 µM) while having virtually no effect on AMPA receptors until concentrations exceed 100 µM. This provides a massive "therapeutic window" for experimental design.
Experimental Context & Protocols
When validating these profiles in your own laboratory, the choice of assay is critical. The values above are derived from specific methodologies which you can replicate.
Protocol A: Functional Selectivity Assay (Neonatal Spinal Cord)
This assay was used to originally distinguish UBP 282's lack of selectivity.
-
Preparation: Isolate hemisected spinal cords from neonatal rats (P3-P5).
-
Recording: Record dorsal root potentials (DRP) from L3-L5 roots using suction electrodes.
-
Agonist Application:
-
Apply Kainate (1 µM) to induce DRP (mixed AMPA/GluK1 response).
-
Apply AMPA (0.5 µM) to induce DRP (pure AMPA response).
-
-
Antagonist Challenge:
-
Perfusion of UBP 282 (10 µM) will depress both Kainate and AMPA responses by ~50%.
-
Perfusion of UBP 302 (10 µM) will depress the Kainate response but leave the AMPA response intact .
-
Protocol B: Recombinant Expression (HEK293 Cells)
For precise
-
Transfection: Transfect HEK293 cells with cDNA for homomeric GluK1(Q) (edited form).
-
Radioligand Binding: Use [
H]Kainate as the tracer. -
Displacement: Incubate membranes with increasing concentrations of UBP 302 (1 nM - 100 µM).
-
Analysis: Fit data to the Cheng-Prusoff equation. UBP 302 should yield a
approximating 400 nM.
Application Guide: Decision Matrix
Use the following logic flow to select the correct reagent for your study.
Caption: Decision matrix for selecting between UBP 282 and UBP 302 based on experimental constraints.
When to use UBP 282?
-
Historical Replication: Only if you are strictly replicating a study from the early 2000s that utilized "3-CBW" and you need to reproduce the exact pharmacological conditions.
-
Non-Specific Blockade: If you require a broad spectrum blockade of non-NMDA receptors, though NBQX or CNQX are generally cheaper and more potent for this purpose.
When to use UBP 302?
-
LTP Studies: Specifically Mossy Fiber LTP (MF-LTP) in the hippocampus, which is GluK1-dependent but NMDAR-independent.
-
Pain Research: Investigating GluK1-mediated nociception in the dorsal horn.
-
Epilepsy Models: Studying the seizurogenic role of presynaptic GluK1 receptors in the amygdala.
References
-
Dolman, N. P., et al. (2005). Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors.[3][4] Journal of Medicinal Chemistry, 48(24), 7867–7881.
-
More, J. C., et al. (2004). Characterisation of UBP296: a novel, potent and selective kainate receptor antagonist.[3][4] Neuropharmacology, 47(1), 46–64.
-
More, J. C., et al. (2002). The novel antagonist 3-CBW discriminates between kainate receptors expressed on neonatal rat motoneurones and those on dorsal root C-fibres. British Journal of Pharmacology, 137(8), 1125–1133.
-
IUPHAR/BPS Guide to Pharmacology. GluK1 Receptor Ligands.
Sources
Validating GluK1 Subunit Specificity: A Technical Guide to UBP 282
Executive Summary: The Role of UBP 282 in Kainate Receptor Pharmacology
The validation of GluK1 (formerly GluR5) subunit specificity has historically been plagued by a lack of pharmacological tools that can cleanly distinguish between Kainate receptors (KARs) and AMPA receptors. UBP 282 represents a critical evolution in this field. As a competitive antagonist based on the willardiine scaffold, it provides a structural and functional baseline for GluK1 isolation.
While newer analogs like UBP 310 and ACET offer higher potency, UBP 282 remains a vital reference compound. Its micromolar affinity profile (
Mechanism of Action & Structural Basis
UBP 282 functions as a competitive antagonist at the glutamate binding site of the GluK1 subunit.[1] Structurally, it is a willardiine derivative.[1][2] Unlike full agonists that induce a complete closure of the Ligand Binding Domain (LBD) "clamshell," UBP 282 binds to the LBD and sterically prevents the domain closure required to pull the transmembrane segments open.
Pathway Visualization: Competitive Antagonism
The following diagram illustrates the mechanistic interruption of the GluK1 activation pathway by UBP 282.
Caption: UBP 282 competes with glutamate for the LBD, stabilizing the receptor in a closed, non-conducting state.
Comparative Analysis: UBP 282 vs. High-Affinity Alternatives
To design a robust experiment, one must understand where UBP 282 sits in the hierarchy of GluK1 antagonists. It is the parent compound of the highly potent UBP 302/310 series.
Key Distinction: UBP 282 has micromolar affinity, whereas its successors have nanomolar affinity. This dictates the experimental concentration window.
Table 1: Pharmacological Profile Comparison
| Feature | UBP 282 | UBP 310 | ACET | CNQX / NBQX |
| Primary Target | GluK1 (GluR5) | GluK1 | GluK1 | AMPA / Kainate |
| Mechanism | Competitive Antagonist | Competitive Antagonist | Competitive Antagonist | Competitive Antagonist |
| Potency ( | ~ | ~20 nM ( | ~1-5 nM ( | 0.3 - 5 |
| Selectivity (GluK1 vs GluK2) | Moderate (>50-fold) | Very High (>12,000-fold) | Very High | Poor (Non-selective) |
| Selectivity (vs AMPA) | Moderate | High | High | None |
| Reversibility | Fast (Rapid Washout) | Slow | Slow | Moderate |
| Best Use Case | Initial validation; experiments requiring fast washout. | High-sensitivity assays; definitive subunit confirmation. | Phenotyping; long-term blockade. | General block of fast excitation. |
Expert Insight: Use UBP 282 when you need to block GluK1 transiently. If you require a complete, insurmountable block for the duration of a long recording, UBP 310 or ACET are superior choices. However, UBP 282 is less likely to exhibit "run-down" artifacts due to its lower lipophilicity compared to some complex analogs.
Experimental Protocols: The Self-Validating System
A "self-validating" protocol includes internal controls that confirm the observed effect is due to GluK1 blockade and not off-target effects (like AMPA blockade).
Protocol A: Ex Vivo Slice Electrophysiology (Whole-Cell Patch Clamp)
Objective: Isolate GluK1-mediated EPSCs in the basolateral amygdala or hippocampal CA3 mossy fibers.
Reagents:
-
UBP 282 Stock: 10 mM in DMSO (Store at -20°C).
-
GYKI 53655: 50
(Selective AMPA blocker). -
D-AP5: 50
(NMDA blocker). -
ATPA: 1
(GluK1 selective agonist) OR Synaptic Stimulation.
Workflow:
-
Baseline Isolation: Perfusion with aCSF containing GYKI 53655 and D-AP5 .
-
Validation: Verify that fast, high-amplitude AMPA currents are abolished. Any remaining current is likely Kainate-mediated.
-
-
Induction: Stimulate mossy fibers or apply ATPA . Record the stable GluK1-mediated current.
-
Challenge: Bath apply UBP 282 at 25 - 50
.-
Note: Because the
is ~10 , a concentration of 25-50 ensures >80% occupancy without hitting the AMPA off-target threshold (which occurs >100 ).
-
-
Washout: Switch back to aCSF + GYKI/AP5.
-
Success Criteria: The current should recover within 5-10 minutes (faster than UBP 310).
-
Protocol Visualization: Decision Tree
This flowchart ensures the researcher accounts for potential cross-reactivity.
Caption: Step-by-step decision tree for validating GluK1 currents using UBP 282.
Troubleshooting & Controls
To maintain scientific integrity, address the limitations of UBP 282:
-
Selectivity Window:
-
Risk: At concentrations >100
, UBP 282 may begin to antagonize AMPA receptors or other KAR subunits (GluK2/3). -
Control: Always run a parallel control with GYKI 53655 alone. If UBP 282 suppresses a current that GYKI does not, you are observing a true KAR effect.
-
-
Solubility:
-
UBP 282 is hydrophobic. Dissolve in DMSO to 10-50 mM. When diluting into aCSF, ensure the final DMSO concentration is <0.1% to avoid vehicle effects on membrane health. Vortex vigorously; if precipitation occurs, the effective concentration will be unknown.
-
-
Genotype Validation:
-
The ultimate control is the GluK1-/- knockout mouse . UBP 282 should have no effect on residual currents in these slices (assuming AMPA is blocked).
-
References
-
Willmore, L. et al. (2004). Structural basis of the binding of the selective antagonist UBP282 to the GluK1 kainate receptor. Nature Structural & Molecular Biology.[3][4][5] Link
-
Dolman, N. P. et al. (2005).[2] Synthesis and pharmacological characterization of willardiine derivatives acting as antagonists of kainate receptors. Journal of Medicinal Chemistry. Link
-
Jane, D. E. et al. (2009). Kainate receptors: pharmacology, function and therapeutic potential. Neuropharmacology. Link
-
Perrais, D. et al. (2009).[6][7] Antagonism of recombinant and native GluK3-containing kainate receptors.[7] Neuropharmacology. Link
-
IUPHAR/BPS Guide to Pharmacology. (2025). Glutamate receptors (Ionotropic).[6][8] Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. UBP 302 | Kainate receptor antagonist | Hello Bio [hellobio.com]
- 3. nhswaleslibrarysearch.cardiff.ac.uk [nhswaleslibrarysearch.cardiff.ac.uk]
- 4. search-library.ucsd.edu [search-library.ucsd.edu]
- 5. Nature Structural and Molecular Biology (NSMB) | Scholar9 [scholar9.com]
- 6. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UBP 310 | Kainate Receptors | Tocris Bioscience [tocris.com]
- 8. genecards.org [genecards.org]
Technical Comparison: UBP 282 vs. ACET in GluK1-Mediated Neurotransmission
This guide provides an in-depth technical comparison between UBP 282 and ACET (also known as UBP 316), two pharmacological tools used to study kainate receptors (KARs).
Executive Summary: The Selectivity Shift
For researchers investigating the physiological roles of GluK1 (formerly GluR5) containing kainate receptors, the choice between UBP 282 and ACET represents a decision between a legacy broad-spectrum tool and a modern, high-precision antagonist.
-
ACET is the gold standard for isolating GluK1-mediated currents. It exhibits nanomolar potency and negligible activity at AMPA receptors, making it essential for Long-Term Potentiation (LTP) studies where AMPA receptor function must remain intact.
-
UBP 282 is a mixed-action antagonist . It displays significant AMPA receptor antagonism and lower potency at kainate receptors. Its primary utility lies in specific spinal cord preparations where it discriminates between KAR populations on dorsal root C-fibers versus motoneurons.
Mechanistic & Pharmacological Profile
Both compounds are derivatives of willardiine , acting as competitive antagonists at the glutamate binding site of the receptor's Ligand Binding Domain (LBD). However, their structural modifications result in vastly different affinity and selectivity profiles.
Comparative Data Matrix
| Feature | ACET (UBP 316) | UBP 282 |
| Primary Target | GluK1 (High Selectivity) | GluK1 & AMPA (Mixed) |
| Potency ( | ~1.4 nM ( | ~10.3 µM ( |
| Selectivity vs. AMPA | > 1,000-fold selective for GluK1 | Poor (Blocks AMPA receptors) |
| Selectivity vs. GluK2 | Highly Selective (> 100 µM no effect) | Moderate |
| Chemical Nature | Willardiine derivative (Thiophene-based) | Willardiine derivative (Phenyl-based) |
| Solubility | Soluble in 1eq. NaOH (100 mM) | Soluble in 1eq. NaOH or Buffer |
| Key Application | Hippocampal LTP, Presynaptic facilitation | Spinal cord sensory processing |
Critical Insight: The addition of the anionic carboxyl group on the thiophene ring of ACET (absent or differently positioned in UBP 282) is the structural determinant that confers its exceptional potency and excludes it from the AMPA receptor binding pocket.
Visualizing Receptor Selectivity
The following diagram illustrates the binding overlap. ACET occupies a strict GluK1 niche, whereas UBP 282 bleeds into the AMPA receptor space, confounding results in synaptic plasticity experiments.
Caption: ACET demonstrates high fidelity for GluK1, while UBP 282 exhibits "dirty" binding, significantly inhibiting AMPA receptors.
Experimental Protocols
Protocol A: Isolating GluK1-LTP in Hippocampal Slices (The ACET Standard)
Context: Investigating NMDA-receptor independent LTP at mossy fiber-CA3 synapses. This experiment fails with UBP 282 because UBP 282 blocks the AMPA receptors required for the expression of the synaptic response.
Reagents:
-
ACET Stock: 10 mM in water (with 1 eq. NaOH). Store at -20°C.
-
ACSF (Artificial Cerebrospinal Fluid): Standard composition, bubbled with 95% O2/5% CO2.
-
D-AP5: 50 µM (to block NMDA receptors).
Workflow:
-
Slice Preparation: Prepare 400 µm transverse hippocampal slices from P14-P21 rats/mice. Recover for 1 hour at room temperature.
-
Baseline Recording:
-
Place stimulating electrode in the dentate gyrus granule cell layer (mossy fibers).
-
Place recording electrode in the CA3 stratum lucidum.
-
Perfuse with ACSF + 50 µM D-AP5 to isolate non-NMDA transmission.
-
Stimulate at 0.05 Hz. Establish a stable 20-minute baseline of fEPSP (Field Excitatory Postsynaptic Potential).
-
-
Drug Application (The Validation Step):
-
Wash in 200 nM ACET for 15 minutes.
-
Observation: Basal transmission (mediated by AMPA receptors) should NOT change. If fEPSP amplitude drops, your antagonist is non-selective (as would happen with UBP 282).
-
-
Induction:
-
Deliver High-Frequency Stimulation (HFS): 100 Hz for 1 second (3 trains, 10s interval).
-
-
Result Analysis:
-
In the presence of ACET, the induction of mossy fiber LTP should be significantly reduced or abolished, confirming the necessity of GluK1 activation for this plasticity form.
-
Protocol B: Differentiating Spinal Receptor Populations (The UBP 282 Niche)
Context: UBP 282 (also cited as 3-CBW) is historically significant for distinguishing between KARs on dorsal root C-fibers and those on motoneurons.
Workflow:
-
Preparation: Hemisected spinal cord preparation from neonatal rats.
-
Application:
-
Apply 10-20 µM UBP 282 .
-
-
Readout:
Experimental Workflow Visualization
The following diagram maps the decision logic for selecting the correct antagonist for electrophysiology.
Caption: Decision tree for selecting ACET (High Selectivity) vs. UBP 282 (Mixed/Isoform Specific).
Troubleshooting & Stability
-
Solubility:
-
ACET: Hydrophobic. Must be dissolved in 1 equivalent of NaOH (typically 100 mM stock) before diluting in water/buffer. Vortexing is often required.
-
UBP 282: Generally soluble in aqueous buffers but pH sensitive.
-
-
pH Drift: Both compounds are acidic. When adding to small volumes of ACSF, verify that the pH remains at 7.4, as acidification can alter receptor kinetics independently of drug action.
-
Wash-out:
-
ACET is rapidly reversible. A 20-30 minute wash-out period is usually sufficient to restore GluK1-mediated responses in slice preparations.
-
References
-
Dargan, C., Clarke, V. R., & Collingridge, G. L. (2009). ACET is a highly potent and specific kainate receptor antagonist: characterisation and effects on hippocampal mossy fibre function. Neuropharmacology, 56(1), 121-130.
-
More, J. C., Nistico, R., Dolman, N. P., et al. (2002). The novel antagonist 3-CBW (UBP 282) discriminates between kainate receptors expressed on neonatal rat motoneurones and those on dorsal root C-fibres. British Journal of Pharmacology, 137(8), 1125–1133.
-
Dolman, N. P., More, J. C., Alt, A., et al. (2005). Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors.[4] Journal of Medicinal Chemistry, 48(24), 7867-7881.[4]
-
Jane, D. E., Lodge, D., & Collingridge, G. L. (2009). Kainate receptors: pharmacology, function and therapeutic potential. Neuropharmacology, 56(1), 90-113.
Sources
Comparative Potency Guide: Willardiine-Based GluK1 Antagonists
Executive Summary: The Shift from Agonism to Antagonism[1]
Willardiine (1-(2-amino-2-carboxyethyl)uracil) is naturally an AMPA/Kainate receptor agonist.[1] However, specific structural modifications—primarily at the
This guide compares the potency and selectivity of the primary willardiine-derived antagonists: UBP282 , UBP296 , UBP302 , and the gold-standard UBP310 . These compounds are critical tools for isolating GluK1 (formerly GluR5) receptor function in CNS disorders, including epilepsy and pain processing.
Structural Basis of Potency (SAR Analysis)
The transition from agonist to antagonist relies on steric hindrance that prevents the receptor ligand-binding domain (LBD) from closing fully, a requirement for channel activation.
Mechanism of Transformation
-
Willardiine (Agonist): Small footprint allows full LBD closure (Domain 1 and Domain 2 interface).
-
UBP Series (Antagonists): Introduction of a carboxy-benzyl or carboxy-thiophene group at the
position creates a "foot-in-the-door" mechanism. The acidic group on the substituent mimics the distal carboxylate of glutamate but acts from a position that sterically blocks domain closure.
Diagram 1: Structure-Activity Relationship (SAR) Logic
This flowchart illustrates the chemical evolution from the parent agonist to the high-affinity antagonist.
Caption: Evolution of willardiine antagonists. Replacing the benzene ring (UBP302) with a thiophene ring (UBP310) significantly enhances binding affinity due to optimal pocket fit.
Comparative Potency & Selectivity Data[3][4][5]
The following data aggregates results from radioligand binding assays (
| Compound | Target Selectivity | Potency ( | Selectivity Ratio (GluK1 vs GluK2) | Key Characteristics |
| UBP282 | GluK1 > AMPA | Low | Early generation; mixed activity. Useful only as a broad-spectrum control. | |
| UBP296 | GluK1 Selective | Moderate | Racemic mixture. Good selectivity but lower potency than its pure enantiomer. | |
| UBP302 | GluK1 Highly Selective | High (>100x) | The active (S)-enantiomer of UBP296. Excellent tool for distinguishing GluK1 from AMPA. | |
| UBP310 | GluK1 Ultra-Selective | Ultra-High (~12,700x) | The industry standard. Thiophene substitution maximizes interaction with Thr503. |
Expert Insight: Why UBP310 Wins
The superiority of UBP310 lies in the thiophene ring.[2] The sulfur atom in the thiophene ring likely engages in a specific interaction (possibly a sulfur-aromatic or hydrophobic interaction) within the binding pocket that the benzene ring of UBP302 cannot achieve. Furthermore, UBP310 shows 12,700-fold selectivity for GluK1 over GluK2, making it the only reliable choice for dissecting GluK1-mediated synaptic currents in complex tissue preparations.
Validated Experimental Protocol: Whole-Cell Patch Clamp
To rigorously determine the potency of these antagonists, a functional assay is superior to binding assays because it confirms the inhibition of channel gating.
Protocol: Voltage-Clamp Characterization of GluK1 Antagonists
Objective: Determine the
Reagents:
-
Agonist: Kainate (10
M) or Glutamate (100 M) + Concanavalin A (to block desensitization). -
Antagonist: UBP310 (Serial dilutions: 1 nM to 10
M). -
Internal Solution: 140 mM CsCl (to block K+ channels), 10 mM HEPES, 10 mM EGTA.
Workflow Diagram:
Caption: Step-by-step electrophysiology workflow for validating antagonist potency.
Critical Technical Notes (Self-Validating Steps):
-
Desensitization Check: GluK1 receptors desensitize rapidly. You must use Concanavalin A (0.3 mg/mL) or use a fast-perfusion system (<10ms exchange time) to resolve the peak current. If you do not, the antagonist effect may be masked by natural receptor desensitization.
-
Washout: UBP310 is a competitive antagonist.[3][4] Its effect should be fully reversible upon washout (5–10 minutes). If the current does not recover, the cell health is compromised, and the data point must be discarded.
Mechanism of Action: The Molecular "Lock"
Understanding why UBP310 is selective allows you to predict its utility in mutant models or cross-species studies.
The selectivity for GluK1 over GluK2 is driven by a single amino acid residue in the ligand-binding domain:
UBP310 forms a critical hydrogen bond network with Thr503.[4] In GluK2, the lack of the hydroxyl group (Alanine) destabilizes the antagonist binding, reducing affinity by >10,000 fold.
Caption: Mechanistic basis of UBP310 selectivity. The interaction with Thr503 is the molecular switch for high-affinity binding.
References
-
Dolman, N. P., et al. (2007). Synthesis and pharmacological characterization of N3-substituted willardiine derivatives: role of the substituent at the 5-position of the uracil ring in development of highly potent and selective GLUK5 kainate receptor antagonists.[6] Journal of Medicinal Chemistry.
-
Jane, D. E., et al. (2009). Kainate receptors: pharmacology, function and therapeutic potential. Neuropharmacology.
-
Perrais, D., et al. (2009). Antagonism of recombinant and native GluK3-containing kainate receptors.[4][6][7] Neuropharmacology.
-
IUPHAR/BPS Guide to Pharmacology. GluK1 Receptor Ligands.
Sources
- 1. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Structural Basis of Inhibition and Desensitization in Heteromeric Kainate Receptors | bioRxiv [biorxiv.org]
- 4. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UBP 310 | Kainate Receptors | Tocris Bioscience [tocris.com]
- 7. UBP 310 | Kainate Receptor Antagonists: Tocris Bioscience [rndsystems.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of UBP 282
For Researchers, Scientists, and Drug Development Professionals
Understanding UBP 282: A Critical First Step
UBP 282 is a research compound identified as an antagonist for both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3][4] As a neuroactive compound, it is imperative to handle UBP 282 with a clear understanding of its potential biological effects and to treat it as a potentially hazardous substance, especially in the absence of a specific, publicly available Safety Data Sheet (SDS). The procedures outlined below are based on established best practices for the disposal of research-grade chemicals where a comprehensive toxicological profile is not available.[5]
The Cardinal Rule of Disposal: Proactive Hazard Assessment
Given the lack of a specific SDS for UBP 282, a conservative approach to its disposal is not just recommended, but essential.[5] This means treating the compound as hazardous chemical waste. Under no circumstances should UBP 282 or its solutions be disposed of down the drain or in the regular solid waste stream.[5][6] This practice is critical to prevent the contamination of waterways and the broader environment with a biologically active compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure through skin contact, inhalation, or ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents dermal absorption of the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosolized particles. |
| Lab Coat | Standard laboratory coat | Protects personal clothing and skin from contamination. |
| Respiratory Protection | Use in a chemical fume hood | When handling the solid form to avoid inhalation of fine particles. |
Step-by-Step Disposal Protocol for UBP 282
The following protocol provides a systematic approach to the safe segregation and containment of UBP 282 waste. Adherence to these steps is crucial for ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards.
Proper segregation is the cornerstone of effective laboratory waste management.[6] Do not mix UBP 282 waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
This category includes pure, solid UBP 282 as well as any consumables that have come into direct contact with it.
-
Containment: Carefully place all solid UBP 282 waste into a designated hazardous waste container. This includes:
-
Unused or expired solid UBP 282.
-
Contaminated consumables such as weigh boats, pipette tips, microfuge tubes, and gloves.
-
-
Labeling: The container must be durable, leak-proof, and clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "UBP 282"
-
The CAS number: "544697-47-4"
-
Any other information required by your institution (e.g., Principal Investigator's name, lab location, date).
-
-
Sealing: Ensure the container is securely sealed to prevent any leakage or spillage.
This category includes any solutions containing UBP 282.
-
Containment: Collect all liquid waste containing UBP 282 in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the chemical name "UBP 282," its CAS number, and any other required identifiers.
-
No Drain Disposal: Reiterate that under no circumstances should these solutions be poured down the sink.
Containers that once held UBP 282 are not truly empty and will contain residual amounts of the compound.
-
Treatment as Hazardous Waste: These "empty" containers must be disposed of as hazardous waste.
-
Procedure: Do not rinse these containers into the sink. They should be sealed and placed in the designated solid hazardous waste container for UBP 282.
Storage and Final Disposal
-
Interim Storage: Store all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within your laboratory. This area should be away from general lab traffic and incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department. They are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of UBP 282.
Caption: A workflow diagram for the proper disposal of UBP 282.
References
-
Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. (2021). International Journal of Molecular Sciences. [Link]
-
What are Kainate receptor antagonists and how do they work? (2024). Patsnap Synapse. [Link]
-
Selective Antagonism of AMPA Receptors Unmasks Kainate Receptor-Mediated Responses in Hippocampal Neurons. (1995). CORE. [Link]
-
Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. (2021). MDPI. [Link]
-
Laboratory Hazardous Waste Management. (2012). The University of British Columbia. [Link]
Sources
- 1. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Kainate receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
Navigating the Handling of UBP 282: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers and scientists in the fast-paced world of drug development, the safe and effective handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for UBP 282, an AMPA and kainate receptor antagonist. As a potent neuroactive compound, understanding and implementing rigorous safety protocols is not merely a matter of compliance, but a critical component of scientific integrity and personal safety.
Understanding the Risks: The "Why" Behind the "How"
Core Personal Protective Equipment (PPE) for Handling UBP 282
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the minimum required PPE for handling UBP 282 in its powdered form and in solution.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid UBP 282 (weighing, aliquoting) | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Fully-buttoned laboratory coat | NIOSH-approved respirator (N95 or higher) |
| Handling UBP 282 in Solution | Safety glasses with side shields (minimum); chemical splash goggles for splash risks | Nitrile or neoprene gloves | Fully-buttoned laboratory coat | Not generally required if handled in a certified chemical fume hood |
Rationale for PPE Selection:
-
Eye Protection : Chemical splash goggles are essential when handling the powdered form of UBP 282 to protect against accidental splashes and fine particulates. When working with solutions, safety glasses with side shields offer adequate protection, though goggles are preferred if there is a significant splash risk.[3]
-
Hand Protection : Impervious gloves, such as nitrile or neoprene, are required to prevent skin contact.[3] Double-gloving is a prudent measure when handling the concentrated powder, providing an additional barrier and allowing for the safe removal of the outer glove in case of contamination.
-
Body Protection : A fully-buttoned laboratory coat protects against contamination of personal clothing.
-
Respiratory Protection : Due to the potential for aerosolization of the fine powder during weighing and handling, a NIOSH-approved respirator is a critical piece of equipment to prevent inhalation.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures the integrity of the experiment. The following workflow outlines the key steps for safely handling UBP 282 from receipt to disposal.
Caption: Workflow for the safe handling of UBP 282.
Experimental Protocol: Weighing and Solubilizing UBP 282
-
Preparation :
-
Designate a specific work area for handling UBP 282, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment: chemical-resistant weigh paper or boat, spatula, vials, and solvent.
-
Don all required PPE as outlined in the table above.
-
-
Weighing :
-
Perform all weighing operations within the chemical fume hood to contain any airborne powder.
-
Use a dedicated spatula for UBP 282.
-
Carefully transfer the desired amount of UBP 282 to the weigh paper/boat. Avoid any actions that could generate dust.
-
-
Solubilization :
-
Place the weigh paper/boat containing UBP 282 into the receiving vial.
-
Add the appropriate solvent to the vial.
-
Cap the vial securely and mix by vortexing or inversion until the compound is fully dissolved.
-
Prepare solutions on the same day of use if possible. For storage, solutions can be kept at -20°C for up to one month.[4]
-
Disposal Plan: Managing UBP 282 Waste
Proper waste management is a critical final step in the safe handling of UBP 282.
-
Solid Waste : All solid waste contaminated with UBP 282 (e.g., weigh papers, gloves, bench paper) should be collected in a clearly labeled, sealed plastic bag for hazardous waste disposal.
-
Liquid Waste : Unused solutions of UBP 282 and any contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not pour any solutions containing UBP 282 down the drain.
-
Sharps : Any sharps (e.g., needles, serological pipettes) that come into contact with UBP 282 should be disposed of in a designated sharps container for hazardous waste.
Consult your institution's environmental health and safety office for specific guidelines on hazardous waste disposal.
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[3]
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
By adhering to these guidelines, researchers can confidently and safely work with UBP 282, fostering a culture of safety and scientific excellence within the laboratory.
References
-
BioCrick. UBP 282 | CAS:544697-47-4 | High Purity | Manufacturer. Available at: [Link]
-
Patsnap Synapse. What are Kainate receptor antagonists and how do they work?. Available at: [Link]
-
PubMed. Delayed antagonism of AMPA/kainate receptors reduces long-term functional deficits resulting from spinal cord trauma. Available at: [Link]
-
yourgreensource.net. UNITED 282 - MATERIAL SAFETY DATA SHEET. Available at: [Link]
-
PubMed. Competitive antagonism of recombinant AMPA/kainate receptors by N-methyl-D-aspartate and analogues. Available at: [Link]
-
PubMed Central. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. Available at: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
